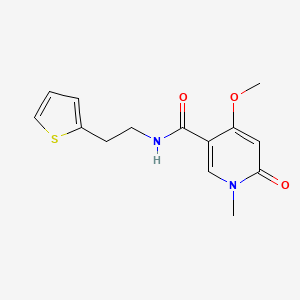

4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide, with the CAS number 2034277-54-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O3S, with a molecular weight of 292.36 g/mol. The compound contains a dihydropyridine core substituted with a methoxy group and a thiophenyl ethyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034277-54-6 |

| Molecular Formula | C₁₄H₁₆N₂O₃S |

| Molecular Weight | 292.36 g/mol |

Antibacterial Activity

Recent studies have indicated that compounds similar to 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine derivatives exhibit significant antibacterial properties. For instance, related structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism of action typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Case Study: Structure-Activity Relationship

A study examining various derivatives of pyridine and thiophene compounds demonstrated that substitutions at specific positions significantly affect antibacterial potency. For example, introducing different substituents on the pyridine ring altered the MIC values considerably, indicating a strong correlation between chemical structure and biological efficacy .

The proposed mechanism for the antibacterial activity of this class of compounds involves several pathways:

- Inhibition of Protein Synthesis : The compounds may interfere with ribosomal function, thereby inhibiting bacterial growth.

- Disruption of Nucleic Acid Synthesis : By affecting the synthesis pathways, these compounds can prevent bacterial replication and survival.

- Biofilm Formation Inhibition : Some derivatives have shown moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating biofilm-associated infections .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine is limited, studies on similar compounds suggest that modifications can enhance bioavailability and reduce toxicity. For example, alterations in lipophilicity and polar surface area can lead to improved absorption rates and lower systemic toxicity .

Applications De Recherche Scientifique

Pharmacological Properties

This compound exhibits several pharmacological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : Studies have indicated that compounds similar to 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine derivatives possess significant antioxidant properties, which can protect cells from oxidative stress and damage .

- Anti-inflammatory Effects : Research has shown that related dihydropyridine derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents .

Therapeutic Applications

The therapeutic implications of 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide can be categorized into several areas:

Cardiovascular Health

Dihydropyridine derivatives are well-known calcium channel blockers. This compound may exhibit similar effects, potentially leading to applications in managing hypertension and other cardiovascular conditions.

Neurological Disorders

Given its antioxidant and anti-inflammatory properties, this compound may also have neuroprotective effects. Research into its ability to mitigate neurodegenerative diseases such as Alzheimer's or Parkinson's could be a promising area of study.

Cancer Treatment

Preliminary studies suggest that compounds with thiophene moieties can have anticancer effects. Investigating the mechanisms through which this compound affects cancer cell proliferation and apoptosis could provide insights into novel cancer therapies.

Analyse Des Réactions Chimiques

General Chemical Reactions of Dihydropyridines

Dihydropyridines can undergo various chemical reactions typical for their class, including:

-

Oxidation : Dihydropyridines can be oxidized to form pyridines, which often results in a loss of biological activity due to structural changes .

-

Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.

-

Nucleophilic Substitution : The presence of a thiophenyl group allows for potential nucleophilic substitution reactions, which could modify the compound's pharmacological properties.

Potential Reaction Pathways

Given the structure of 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide , potential reaction pathways include:

-

Oxidation to Pyridine : This reaction would involve the conversion of the dihydropyridine ring to a fully aromatic pyridine ring, likely affecting its biological activity.

-

Modification of the Thiophenyl Group : The thiophenyl group could undergo various modifications, such as electrophilic substitution or metal-catalyzed coupling reactions, to introduce new functional groups.

-

Hydrolysis of the Carboxamide : This reaction would result in the formation of a carboxylic acid, potentially altering the compound's solubility and pharmacokinetic properties.

Analytical Techniques for Characterization

To characterize the intermediates and final products of these reactions, analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure and purity of organic compounds.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns of compounds.

-

High-Performance Liquid Chromatography (HPLC) : Essential for separating and quantifying reaction mixtures.

Data and Research Findings

While specific data on This compound is limited, research on similar dihydropyridines suggests that these compounds can exhibit significant biological activity, including potential antidiabetic effects . The structural modifications through chemical reactions can significantly impact their pharmacological profiles.

Table: Potential Chemical Reactions and Their Effects

| Reaction Type | Potential Products | Effects on Biological Activity |

|---|---|---|

| Oxidation | Pyridine derivative | Likely decrease in activity |

| Hydrolysis | Carboxylic acid | Altered solubility and PK |

| Nucleophilic Substitution | Modified thiophenyl group | Variable effects depending on substituent |

Propriétés

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-16-9-11(12(19-2)8-13(16)17)14(18)15-6-5-10-4-3-7-20-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHSUTZJWHOPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.